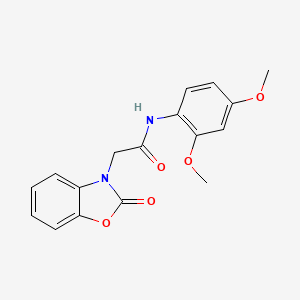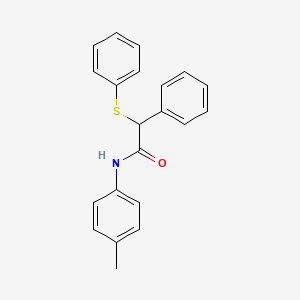![molecular formula C22H18ClNO2 B4954100 6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4954100.png)
6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one, also known as SN-6, is a synthetic compound that belongs to the class of flavones. It has been widely studied for its potential therapeutic applications due to its ability to modulate various biological pathways.
Applications De Recherche Scientifique
6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of 6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways. In addition, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells, which are involved in the regulation of various cellular processes. In addition, it has been shown to increase the levels of acetylcholine in the brain, which is involved in the regulation of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one in lab experiments is its ability to selectively inhibit various enzymes and signaling pathways. This allows researchers to investigate the specific roles of these pathways in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures and to carefully monitor the concentration of this compound in lab experiments.
Orientations Futures
There are several future directions for the research on 6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to investigate the specific roles of this compound in various cellular processes and to identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for this compound could also be an area of future research.
Méthodes De Synthèse
The synthesis of 6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one involves the reaction of 6-chloro-4H-chromen-4-one with methylamine and 1-naphthalenemethanamine in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
6-chloro-3-[[methyl(naphthalen-1-ylmethyl)amino]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2/c1-24(12-16-7-4-6-15-5-2-3-8-19(15)16)13-17-14-26-21-10-9-18(23)11-20(21)22(17)25/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDBHXSKPORNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4954021.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine 3-oxide](/img/structure/B4954040.png)
![6-bromo-2-{[2-(2-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4954045.png)
![N-(3-cyclopentylpropyl)-5-[(2,4-difluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4954052.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4954062.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4954065.png)
![3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4954072.png)
![2-(benzyl{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4954084.png)
![N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4954086.png)

![4-methyl-3-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-4H-1,2,4-triazole](/img/structure/B4954096.png)

![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954110.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4954118.png)
